molecular formula C7H3FN4 B6232581 4-azido-2-fluorobenzonitrile CAS No. 2386883-06-1

4-azido-2-fluorobenzonitrile

Cat. No.: B6232581
CAS No.: 2386883-06-1
M. Wt: 162.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2-fluorobenzonitrile is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom on a benzene ring, which is also substituted with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azido-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-fluorobenzonitrile followed by azidation. The reaction conditions typically require careful control of temperature and the use of specific reagents to ensure the formation of the azido group without undesired side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-fluorobenzonitrile undergoes various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitro compounds.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often requiring high temperatures and strong bases.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with nitro groups.

  • Reduction: Formation of 4-amino-2-fluorobenzonitrile.

  • Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azido-2-fluorobenzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-azido-2-fluorobenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The azido group can participate in click chemistry reactions, which are useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

4-Azido-2-fluorobenzonitrile is similar to other fluorinated aromatic compounds, such as 4-fluorobenzonitrile and 2-fluorobenzonitrile. the presence of the azido group makes it unique and more reactive in certain chemical reactions. Other similar compounds include:

  • 4-Fluorobenzonitrile: Lacks the azido group.

  • 2-Fluorobenzonitrile: Different position of the fluorine atom.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2386883-06-1

Molecular Formula

C7H3FN4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.